7-[2-Hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione
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Overview
Description
Tazifylline is a selective and long-acting antagonist of the histamine H1 receptor. It is known for its molecular formula C23H32N6O3S and a molecular weight of 472.6 g/mol . Tazifylline has been investigated for its potential therapeutic applications, particularly in the treatment of allergic asthma and inflammation .
Preparation Methods
Tazifylline can be synthesized through various synthetic routes. One common method involves the reaction of 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione with 2-hydroxy-3-(4-(3-(phenylthio)propyl)-1-piperazinyl)propyl chloride under basic conditions . The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tazifylline undergoes various chemical reactions, including:
Oxidation: Tazifylline can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert Tazifylline to its corresponding thiol derivatives.
Substitution: Tazifylline can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of Tazifylline .
Scientific Research Applications
Tazifylline has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound in studies of histamine receptor antagonists.
Biology: Investigated for its effects on histamine-induced responses in various biological systems.
Medicine: Explored for its potential therapeutic applications in treating allergic asthma and inflammation.
Industry: Utilized in the development of new antihistaminic drugs and related compounds.
Mechanism of Action
Tazifylline exerts its effects by antagonizing the histamine H1 receptor. This inhibition prevents histamine from binding to its receptor, thereby reducing histamine-induced responses such as bronchoconstriction and inflammation . The molecular targets involved include the histamine H1 receptor, and the pathways affected are those related to histamine signaling .
Comparison with Similar Compounds
Tazifylline is similar to other histamine H1 receptor antagonists, such as:
Theophylline: A xanthine derivative used to manage asthma and chronic obstructive pulmonary disease.
Pentoxifylline: A methylxanthine derivative used to improve blood flow in patients with peripheral arterial disease.
Compared to these compounds, Tazifylline is unique in its selective and long-acting antagonism of the histamine H1 receptor, making it particularly effective in reducing histamine-induced responses without significant sedation .
Properties
Molecular Formula |
C23H34N6O3S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C23H34N6O3S/c1-25-21-20(22(31)26(2)23(25)32)29(17-24-21)16-18(30)15-28-12-10-27(11-13-28)9-6-14-33-19-7-4-3-5-8-19/h3-5,7-8,17-18,20-21,30H,6,9-16H2,1-2H3 |
InChI Key |
ALBGBZOKVWWSJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O |
Origin of Product |
United States |
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